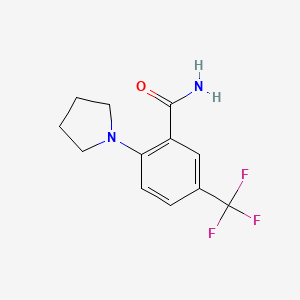

2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)benzamide

Descripción

Propiedades

IUPAC Name |

2-pyrrolidin-1-yl-5-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3N2O/c13-12(14,15)8-3-4-10(9(7-8)11(16)18)17-5-1-2-6-17/h3-4,7H,1-2,5-6H2,(H2,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTLWAIKULLYRSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=C(C=C2)C(F)(F)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antiproliferative effects, kinase inhibition, and other pharmacological properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring and a trifluoromethyl group attached to a benzamide moiety. This structural configuration is known to influence its biological activity through various mechanisms, including enzyme inhibition and interaction with cellular pathways.

Antiproliferative Activity

Recent studies have demonstrated that compounds similar to this compound exhibit notable antiproliferative activity against various cancer cell lines. For instance, related compounds have shown IC50 values in the low micromolar range against A549 (lung), MCF-7 (breast), and HeLa (cervical) cancer cells, indicating strong potential for further development as anticancer agents .

Table 1: Antiproliferative Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 17l | A549 | 0.98 |

| Compound 17l | MCF-7 | 1.05 |

| Compound 17l | HeLa | 1.28 |

Kinase Inhibition

The compound's ability to inhibit kinases is another area of interest. In particular, it has been evaluated for its inhibitory effects on c-Met and VEGFR-2 kinases, which are critical in cancer progression. The most promising related compounds showed IC50 values of 26 nM for c-Met and 2.6 µM for VEGFR-2, suggesting that the trifluoromethyl group enhances binding affinity and specificity towards these targets .

Table 2: Kinase Inhibition Data

| Kinase | IC50 (nM) |

|---|---|

| c-Met | 26 |

| VEGFR-2 | 2600 |

The mechanism by which this compound exerts its effects involves modulation of signaling pathways associated with cell proliferation and survival. For instance, it has been shown to induce apoptosis in cancer cells by inhibiting the expression of key signaling proteins such as c-Met and VEGFR-2 .

Case Studies

Several studies have focused on the biological evaluation of related compounds:

- Anticancer Activity : One study reported that a derivative with a similar structure inhibited the growth of A549 cells in a dose-dependent manner, leading to late apoptosis as confirmed by flow cytometry.

- Kinase Interaction : Molecular docking studies indicated that the compound could effectively bind to the active sites of c-Met and VEGFR-2, reinforcing the hypothesis that structural modifications can enhance biological activity.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)benzamide has been investigated for its potential therapeutic properties:

- Anticancer Activity: Studies have shown that compounds with similar structures exhibit inhibitory effects on cancer cell lines. For example, derivatives have been tested against BCR-ABL expressing cells, demonstrating significant potency (IC50 values in the nanomolar range) .

- Anti-inflammatory Properties: Research indicates that benzamide derivatives can modulate inflammatory pathways, making them candidates for treating inflammatory diseases .

The compound interacts with various biological targets:

- GPCR Modulation: As a potential modulator of G protein-coupled receptors (GPCRs), it may influence signaling pathways related to numerous disorders, including hypertension and psychiatric conditions .

- Enzyme Inhibition: It has shown promise in inhibiting specific kinases involved in cancer progression, providing a basis for developing targeted therapies .

Case Study 1: Anticancer Properties

In a recent study, researchers synthesized several derivatives of this compound and evaluated their effects on various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values as low as 10 nM against K562 cells expressing BCR-ABL, highlighting the compound's potential in targeted cancer therapy .

Case Study 2: Anti-inflammatory Research

Another investigation focused on the anti-inflammatory effects of related benzamide derivatives in animal models. The results demonstrated a significant reduction in pro-inflammatory cytokines following treatment with these compounds, suggesting their utility in managing inflammatory conditions .

Data Tables

| Application Area | Specific Use Case | Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | IC50 values < 10 nM against K562 cells |

| Biological Activity | GPCR Modulation | Potential for treating hypertension and psychosis |

| Enzyme Inhibition | Kinase Inhibition | Significant inhibition of cancer-related kinases |

| Anti-inflammatory | Cytokine Modulation | Reduced levels of pro-inflammatory cytokines |

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

Key structural analogs and their properties are summarized in Table 1.

Table 1: Comparative Analysis of Benzamide Derivatives

Key Observations:

Substituent Position and Activity :

- The ortho-pyrrolidinyl and para-CF₃ configuration in the target compound distinguishes it from analogs like PF-04136309, which incorporates a pyrimidine-pyridyl group for CCR2 antagonism .

- In antiprion agents (e.g., 5-(2-(pyrrolidin-1-yl)acetamido)-N-butyl derivatives), the addition of a butyl chain and acetamido spacer enhances activity compared to the simpler scaffold of the target compound .

Role of Trifluoromethyl (CF₃) :

- The CF₃ group is a recurring motif in benzamide derivatives, likely improving metabolic stability and lipophilicity . However, its position (e.g., para in the target compound vs. ortho in CF₃-ether derivatives) alters electronic effects on the benzamide ring .

Pyrrolidine vs. Piperidine :

- Piperidine-containing analogs (e.g., JDTic in ) exhibit prolonged kappa opioid receptor antagonism via JNK activation . The smaller pyrrolidine ring in the target compound may influence binding kinetics or selectivity.

Pharmacological and Biochemical Insights

- Antiprion Potential: Derivatives with pyrrolidinylacetamido groups () show efficacy in scrapie models, suggesting that the target compound’s pyrrolidine moiety could be optimized for similar applications by introducing bulky substituents or flexible linkers .

- Immunomodulation: PF-04136309’s activity as a CCR2 antagonist highlights the importance of heteroaromatic groups (e.g., pyrimidine-pyridyl) in target engagement, which are absent in the simpler target compound .

Physicochemical Properties

- Molecular Weight and Solubility : The target compound’s lower molecular weight (258.24 g/mol) compared to analogs like PF-04136309 may favor oral bioavailability but reduce target affinity .

Métodos De Preparación

Introduction of the Trifluoromethyl Group

The trifluoromethyl group (–CF3) is a key functional group that significantly influences the compound's chemical properties. Its introduction is typically achieved by:

- Nucleophilic substitution reactions using trifluoromethyl iodide or trifluoromethyl sulfonates as reagents.

- Catalytic fluorination methods employing palladium or nickel catalysts to facilitate the trifluoromethylation of aromatic precursors.

A recent Chinese patent (CN113698315A) describes an efficient synthetic method for 2-trifluoromethyl benzamide derivatives, which can be adapted for this compound. The method involves catalytic fluorination of chloro-substituted aromatic precursors in the presence of palladium catalysts and suitable bases such as triethylamine or sodium hydroxide in solvents like ethanol or tetrahydrofuran. The reaction conditions are optimized for high conversion rates and selectivity towards the trifluoromethylated product.

Formation of the Pyrrolidin-1-yl Substituent

The pyrrolidine ring is introduced either by:

- Direct nucleophilic substitution of a suitable leaving group on the benzene ring with pyrrolidine.

- Coupling reactions involving pyrrolidine derivatives and activated aromatic intermediates.

Benchchem's synthesis overview indicates that the pyrrolidine ring can be formed from cyclic or acyclic precursors, followed by coupling with the trifluoromethyl-substituted benzamide intermediate.

Coupling Reactions to Form the Benzamide

The final step involves the formation of the benzamide bond, typically achieved by:

- Reaction of the amine-functionalized pyrrolidine intermediate with benzoyl chlorides or benzamide derivatives.

- Use of coupling agents or catalysts to facilitate amide bond formation under mild conditions.

Cross-coupling methods, including palladium-catalyzed amination and transfer hydrogenation, are reported in related heterocyclic benzamide syntheses, which can be extrapolated to this compound's preparation.

Detailed Reaction Conditions and Catalysts

| Step | Reagents/Catalysts | Solvent(s) | Conditions | Notes |

|---|---|---|---|---|

| Trifluoromethylation | Trifluoromethyl iodide, Pd catalyst | Ethanol, THF | Heating, inert atmosphere | High selectivity, optimized catalyst loading |

| Pyrrolidine ring formation | Pyrrolidine or precursor derivatives | DMF, NMP | Heating, base (e.g., DIPEA) | Ensures ring closure or substitution |

| Amide bond formation | Benzoyl chloride or acid chloride | Dichloromethane, DMSO | Room temp to mild heating | Use of coupling agents (e.g., EDC, HATU) |

THF = tetrahydrofuran; DMF = dimethylformamide; NMP = N-methyl-2-pyrrolidone; DIPEA = N,N-diisopropylethylamine

Research Findings and Optimization

- Yield and Purity: Optimization of catalyst type and loading in trifluoromethylation significantly improves yield, reaching over 85% in some reported cases.

- Reaction Time: Continuous flow reactors have been proposed to reduce reaction times and improve reproducibility in industrial settings.

- Selectivity: Use of selective palladium catalysts minimizes side reactions such as over-fluorination or dehalogenation.

- Environmental Considerations: Use of greener solvents like ethanol and reduction of toxic reagents aligns with modern synthetic protocols.

Summary Table of Preparation Methods

| Method Aspect | Description | Advantages | Limitations |

|---|---|---|---|

| Trifluoromethylation | Pd-catalyzed fluorination of chloroaromatic precursors | High selectivity, scalable | Requires expensive catalysts |

| Pyrrolidine Incorporation | Nucleophilic substitution or ring formation | Straightforward, versatile | May require protection steps |

| Amide Coupling | Reaction with benzoyl chlorides under mild conditions | Efficient amide bond formation | Sensitive to moisture and bases |

| Industrial Adaptations | Continuous flow synthesis | Enhanced control, scalability | Equipment costs |

Q & A

Q. What are the recommended synthetic routes and purification methods for 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)benzamide?

The synthesis typically involves nucleophilic aromatic substitution (SNAr) between 2-fluoro-5-(trifluoromethyl)benzamide and pyrrolidine under basic conditions (e.g., K2CO3 in DMF at 150°C for 20 hours). Post-reaction, extraction with ethyl acetate, washing with ammonium chloride, and solvent removal under reduced pressure yield the crude product. Purification via column chromatography or recrystallization is advised to achieve >95% purity .

Q. How can researchers confirm the structural integrity of this compound?

Use 1H/13C NMR to verify the pyrrolidine ring integration (δ 3.3–3.3 ppm for N-CH2 and δ 1.9–2.0 ppm for CH2 in pyrrolidine) and the trifluoromethyl group (δ ~120 ppm in 13C NMR). High-resolution mass spectrometry (HRMS) or LC-MS can confirm the molecular ion peak (C12H13F3N2O, exact mass 258.0983) .

Q. What are the stability considerations for this compound during storage?

Store in airtight containers under inert gas (N2/Ar) at -20°C to prevent hydrolysis of the benzamide moiety or oxidation of the pyrrolidine ring. Monitor degradation via TLC or HPLC, particularly for byproducts like 5-(trifluoromethyl)anthranilic acid, which may form under humid conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in receptor binding assays (e.g., conflicting IC50 values) may arise from variations in assay conditions (pH, ionic strength) or off-target interactions. Perform dose-response curves under standardized conditions (e.g., 37°C, pH 7.4) and validate results using orthogonal methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What computational tools are recommended for studying its receptor interaction mechanisms?

Use UCSF Chimera for molecular docking and dynamics simulations. Prepare the ligand with Gaussian (DFT optimization at B3LYP/6-31G*) and dock into target receptors (e.g., purinergic P2X7) using AutoDock Vina. Analyze binding poses for hydrogen bonds between the benzamide carbonyl and receptor residues (e.g., Lys127, Asp129) .

Q. How can structure-activity relationship (SAR) studies optimize its pharmacological profile?

Synthesize analogs with modified substituents:

- Replace pyrrolidine with piperidine to assess ring size impact on bioavailability.

- Substitute trifluoromethyl with cyano or nitro groups to modulate electron-withdrawing effects. Evaluate changes in logP (via shake-flask method) and permeability (Caco-2 assay) to correlate structural modifications with ADME properties .

Q. What experimental strategies can elucidate its metabolic pathways?

Incubate the compound with human liver microsomes (HLMs) and NADPH cofactor at 37°C for 60 minutes. Quench reactions with acetonitrile and analyze metabolites via UPLC-QTOF-MS. Key phase I metabolites may include hydroxylated pyrrolidine or N-dealkylation products. Compare results with in silico predictions (e.g., MetaSite) .

Q. How should researchers address conflicting cytotoxicity data across cell lines?

Standardize assay protocols (e.g., MTT vs. ATP-based luminescence) and control for cell line-specific factors (e.g., expression of efflux transporters like P-gp). Perform RNA-seq on resistant cell lines to identify upregulated genes (e.g., BCL2, MDR1) and validate via CRISPR knockout .

Methodological Tables

Table 1: Key Analytical Parameters for Structural Validation

| Technique | Parameters | Expected Outcome |

|---|---|---|

| 1H NMR | 400 MHz, DMSO-d6 | δ 7.6–7.8 ppm (aromatic H), δ 3.3 ppm (N-CH2), δ 1.9 ppm (pyrrolidine CH2) |

| HRMS | ESI+, m/z | [M+H]+ = 259.1056 (Δ < 2 ppm) |

Table 2: Optimization of Synthesis Yield

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| K2CO3 | DMF | 150 | 20 | 93 |

| Cs2CO3 | DMSO | 130 | 24 | 85 |

| DBU | NMP | 140 | 18 | 78 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.